Cbz-2-Cyano-D-Phenylalanine
Description
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Structure
3D Structure
Properties
Molecular Weight |
324.4 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
Cbz-2-Cyano-D-Phenylalanine: A Comprehensive Technical Guide on Structural Dynamics, Spectroscopic Utility, and Synthetic Integration
As modern drug development pivots toward highly modified, degradation-resistant peptidomimetics, the integration of unnatural amino acids (UAAs) has become paramount. Cbz-2-Cyano-D-Phenylalanine (CAS: 1177756-06-7) represents a highly specialized tripartite UAA derivative[1]. It combines the robust synthetic orthogonality of a carboxybenzyl (Cbz) protecting group, the exquisite environmental sensitivity of a nitrile (-C≡N) spectroscopic probe, and the pharmacokinetic resilience of a D-stereocenter.
This whitepaper dissects the physicochemical properties, causal mechanistic behaviors, and validated laboratory protocols required to successfully deploy this compound in advanced peptide engineering and biophysical research.
Physicochemical Profiling & Structural Dynamics
The rational design of Cbz-2-Cyano-D-Phenylalanine optimizes it for both solid-phase and solution-phase peptide assemblies. Below is the synthesized quantitative profile of the molecule:
| Property | Value |
| Chemical Name | Cbz-2-Cyano-D-Phenylalanine |
| CAS Number | 1177756-06-7[1] |
| Molecular Formula | C18H16N2O4[2] |
| Molecular Weight | 324.33 g/mol |
| Stereochemistry | D-Isomer |
| N-Terminal Protection | N-Carboxybenzyl (Cbz / Z) |
| Spectroscopic Moiety | 2-Cyanophenyl (-C≡N) |
The Pharmacokinetic Superiority of the D-Isomer
In standard biological systems, endogenous proteases exclusively recognize and hydrolyze peptide bonds formed between canonical L-amino acids. The inclusion of the D-phenylalanine core in this molecule introduces a profound steric inversion[3]. This fundamental difference in chirality ensures that peptides incorporating D-Phe(2-CN) are not recognized by major proteolytic enzymes, drastically reducing their susceptibility to enzymatic degradation. Consequently, this leads to an extended in vivo circulation half-life, which is a critical parameter for the efficacy of targeted peptide-based radiopharmaceuticals and oncology therapeutics[3].
Spectroscopic Utility: The C≡N Reporter System
The cyanophenyl moiety is widely revered in biophysics as a "stealth" reporter. While much of the foundational literature evaluates para-cyanophenylalanine, the ortho derivative (2-Cyano) utilizes the exact same quantum mechanical principles to act as an environmental sensor[4].
-
Infrared (IR) Vibrational Probing: The -C≡N symmetric stretch occurs in a biologically "transparent" window (typically between 2228 and 2230 cm⁻¹), ensuring no overlap with endogenous lipid or protein backbone vibrations[4]. The exact frequency and full-width at half-maximum (FWHM) of this band are highly sensitive to the local dielectric constant and hydrogen-bonding networks. Because of this stark environmental dependence, it is an optimal marker for measuring the exact depth of a peptide's insertion into a phospholipid membrane[4].
-
Fluorescence & FRET Quenching: The cyanophenyl group functions as a versatile fluorophore that can be selectively excited. Its fluorescence quantum yield relies heavily on its hydration state, and it acts as an excellent Fluorescence Resonance Energy Transfer (FRET) pair with natural Tyrosine or Tryptophan residues (yielding a Förster distance
). This highly specific quenching allows researchers to track real-time protein folding dynamics and amyloid aggregation[5].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Figure 1: Multimodal functionality of the Cbz-2-Cyano-D-Phe structural components.
Synthetic Integration: Cbz-Directed Peptide Assembly
The Carboxybenzyl (Cbz or Z) group is a hallmark of strategic amine protection[6]. Its primary advantage is absolute orthogonality to other contemporary protecting schemes (such as Boc and Fmoc)[6].
Causality in Chemistry: Why utilize Cbz for this specific unnatural amino acid? The synthesis of highly modified peptides often requires exposure to strong organic bases or mild acids that would prematurely cleave Fmoc or Boc groups, respectively. Cbz is uniquely robust against both. It is exclusively cleaved via catalytic hydrogenolysis, an exceptionally mild process occurring at a neutral pH[7]. This guarantees that acid- or base-sensitive functionalities on the expanding peptide chain remain intact during the deprotection phase[7].
Workflow for Cbz Deprotection
Figure 2: Step-by-step synthetic workflow for catalytic Cbz deprotection.
Verified Experimental Protocols
To ensure experimental reproducibility and trustworthiness, the following self-validating methodologies detail the chemical causality behind each laboratory step.
Protocol A: Catalytic Hydrogenation of Cbz-2-Cyano-D-Phe
This protocol isolates the free amine while preserving the structural integrity of the 2-cyano moiety.
-
Substrate Dissolution: Dissolve 1.0 mmol of the Cbz-protected substrate in 10 mL of anhydrous Methanol (MeOH)[7].
-
Causality: Methanol is a protic solvent that efficiently stabilizes the carbamic acid intermediate generated during hydrogenolysis, streamlining the reaction pathway.
-
-
Inert Purging & Catalyst Addition: Flush the reaction flask with Argon gas for 5 minutes. Carefully add 10-20 mol% of 10% Palladium on Carbon (Pd/C)[7].
-
Causality: Dry Pd/C is highly pyrophoric upon contact with ambient oxygen or solvent fumes. The Argon blanket prevents auto-ignition, while the Pd surface provides the physical binding site required to activate the H₂ gas.
-
-
Hydrogenolysis Activation: Evacuate the Argon and introduce an H₂ gas atmosphere (via balloon or hydrogenation apparatus at 1 atm). Stir vigorously at room temperature[7].
-
Causality: The H₂ gas adsorbs onto the palladium matrix, executing a nucleophilic attack that cleaves the benzylic C-O bond, instantly producing toluene and the carbamic acid complex[7].
-
-
Validation via Decarboxylation Tracking: Monitor the reaction using LC-MS. The reaction becomes self-driving as the unstable carbamic acid spontaneously decarboxylates into CO₂[7]. Complete consumption of the starting material usually occurs within 2 to 4 hours.
-
Isolation: Purge the system with Argon to remove residual H₂. Filter the suspension through a tightly packed Celite® pad to trap the fine Pd/C particulates. Concentrate the methanolic filtrate under reduced pressure to yield the purified D-Phe(2-CN) peptide[7].
Protocol B: IR Spectroscopic Membrane Depth Profiling
This protocol outlines the deployment of the integrated UAA as a structural probe.
-
Vesicle Reconstitution: Dissolve the synthetic D-Phe(2-CN) containing peptide in a suspension of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) liposomes at a 1:50 peptide-to-lipid molar ratio[4].
-
Causality: POPC liposomes emulate the natural dielectric gradient of a cellular phospholipid bilayer, forcing the peptide to adopt its functionally relevant amphipathic orientation.
-
-
FTIR Spectral Acquisition: Deposit the suspension onto a Calcium Fluoride (CaF₂) window. Acquire the FTIR spectra utilizing a resolution of 1.0 cm⁻¹, specifically scanning the isolated 2200–2250 cm⁻¹ window[4].
-
Bandwidth Self-Validation (Analysis): Measure the center peak frequency.
-
Causality: If the -C≡N stretch yields a narrow, blueshifted peak, the probe is buried within the hydrophobic lipid tails (devoid of water). Conversely, if the peak broadens and redshifts toward ~2228 cm⁻¹, the reporter is participating in hydrogen bonding, validating that the region is exposed to the aqueous phase[4].
-
References
1.[1] "Cbz-2-Cyano-D-Phenylalanine | 1177756-06-7 - ChemicalBook", ChemicalBook. Available at: 2.[4] "The fluorescence and infrared absorption probe para-cyanophenylalanine: Effect of labeling on the behavior of different membrane-interacting peptides", PubMed (NIH). Available at: 3.[5] "Interpretation of p-Cyanophenylalanine Fluorescence in Proteins in Terms of Solvent Exposure and Contribution of Side-Chain Quenchers: A Combined Fluorescence, IR and Molecular Dynamics Study", ACS Publications. Available at: 4.[2] "Chemical Product Catalog_Letter C_Page 204", ChemicalBook. Available at: 5.[7] "Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal", BenchChem. Available at: 6.[3] "Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma", MDPI. Available at: 7.[6] "Protecting Groups for Amines: Carbamates", Master Organic Chemistry. Available at:
Sources
- 1. Cbz-2-Cyano-D-Phenylalanine | 1177756-06-7 [chemicalbook.com]
- 2. Chemical Product Catalog _Letter C_Page 204_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. The fluorescence and infrared absorption probe para-cyanophenylalanine: Effect of labeling on the behavior of different membrane-interacting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Mechanism of Action and Integration of Cbz-2-Cyano-D-Phenylalanine in Peptidomimetic Therapeutics
Executive Summary: A Tripartite Rational Design
In the landscape of modern peptidomimetic drug discovery, Cbz-2-Cyano-D-Phenylalanine functions not merely as a structural building block, but as a multifunctional physicochemical tool. By merging three distinct functional modules—a stable Carboxybenzyl (Cbz) protecting group, a D-chiral stereocenter, and an ortho-nitrile (
This whitepaper deconstructs the structural causality, biophysical mechanisms, and experimental workflows necessary for integrating Cbz-2-Cyano-D-Phenylalanine into advanced therapeutic pipelines.
Physicochemical Mechanism of Action: The Ortho-Cyano Paradigm
Spectroscopic Probing via Vibrational Stark Effect (VSE) and FRET
The primary biophysical mechanism of 2-cyanophenylalanine (Phe2CN) lies in the extreme sensitivity of its nitrile asymmetric stretching vibration. The
Furthermore, Phe2CN exhibits robust fluorescence (Quantum yield
Steric Pre-organization and Dihedral Restriction
Unlike the 4-cyano isomer, placing the cyano group at the ortho (2-) position introduces massive steric clash with the peptide backbone if the sidechain rotates freely. This restricts the
Quantitative Data: Spectroscopic Properties
| Parameter | 2-Cyanophenylalanine (Phe2CN) | 4-Cyanophenylalanine (Phe4CN) | Tryptophan (Trp, Reference) |
| IR Stretching Frequency | 2228.7 - 2234.5 cm | 2225.0 - 2232.0 cm | N/A (No nitrile group) |
| Fluorescence Quantum Yield ( | ~0.14 | ~0.11 | ~0.13 - 0.14 |
| Sensitivity to H-bonding | High (Blue-shifts in apolar space) | High (Blue-shifts in apolar space) | Moderate (Solvatochromic shift) |
| Target Application | Multi-site binding / FRET donor | Deep hydrophobic pocket probe | Native biological fluorophore |
Biological Mechanism of Action: Peptidomimetic Therapeutics
When deployed in therapeutic design, 2-cyano-D-phenylalanine behaves as an active biological inhibitor and a pharmacokinetic enhancer.
-
Dipole-Directed Target Engagement: The strong dipole moment of the
group allows it to engage in tight dipole-dipole interactions with polarized regions of receptor binding pockets. For instance, in the development of cyclic peptide inhibitors targeting Melanocortin receptors (e.g., MC4-R) for energy homeostasis, the incorporation of 2-cyano-phenylalanine drives exceptionally high selectivity and affinity without introducing the disruptive lipophilic bulk associated with heavy halogenation (e.g., Iodine or Bromine) 4. -
Proteolytic Evasion (D-Chirality): Endogenous mammalian proteases (such as trypsin, chymotrypsin, and pepsin) are stereoselective for L-amino acids. The D-phenylalanine scaffold ensures the local amide bonds are invisible to these enzymes, preventing rapid plasma clearance and enhancing half-life in physiological models.
Visualizing the Integration Workflow
Workflow of Cbz-2-Cyano-D-Phenylalanine Integration & Mechanism in Peptide Drug Discovery
Synthetic Workflows & Self-Validating Protocols
The primary reason to utilize the Carboxybenzyl (Cbz) variant over traditional Fmoc or Boc groups lies in orthogonal chemical control. Cbz is entirely stable to both the mild acids (TFA) used to cleave Boc groups, and the mild bases (Piperidine) used to cleave Fmoc groups. This makes it an ideal handle for complex, multi-branched peptide synthesis, requiring distinct catalytic hydrogenation or extremely strong acid for final removal.
Protocol 1: Self-Validating Cbz Deprotection and Peptide Coupling
Goal: To remove the Cbz group via catalytic hydrogenolysis while monitoring the kinetics to avoid side-chain reduction.
-
Substrate Preparation : Dissolve the purified Cbz-protected peptidomimetic (1.0 eq) in anhydrous Methanol/Ethyl Acetate (1:1 v/v). Ensure concentration is approximately 0.1 M.
-
Catalyst Addition : Add 10 wt% Palladium on Carbon (Pd/C). Causality Check: Use 10% Pd/C over 5% to overcome potential poisoning by localized high-concentration peptide amides.
-
Hydrogenation : Purge the reaction flask thoroughly with inert
gas. Introduce gas via a balloon or a Parr shaker at 1 atm. Stir vigorously at room temperature. -
Self-Validating Step (Reaction Tracking) : Monitor the reaction via LC-MS every 30 minutes.
-
Validation Parameter: Look for the disappearance of the
peak corresponding to the Cbz-protected mass, and the emergence of a mass shifted by (loss of the Cbz group). The reaction must be stopped immediately upon completion to avoid reducing the group to an amine ( ), which would destroy the functional probe.
-
-
Workup : Filter the reaction mixture through a tight Celite pad to safely remove the highly pyrophoric Pd/C. Concentrate the filtrate under reduced pressure to yield the free amine.
Protocol 2: Vibrational Stark Effect (VSE) Analytical Setup
Goal: To measure the localized electric field and hydration status of the target receptor pocket using the Phe2CN probe.
-
Sample Formulation : Dissolve the 2-cyano-D-phenylalanine containing peptide in a
-based buffer (pH 7.4 equivalent). Causality Check: is strictly required because absorbs strongly in broad IR regions, which drastically increases background noise, whereas shifts the solvent absorption out of the window. -
Receptor Complexation : Titrate the target protein into the peptide solution until fully saturated (determined via a 10-fold molar excess relative to
). -
FTIR Spectroscopy : Load the sample into a
IR transmission cell (path length ~50 µm). -
Acquisition : Scan the region from
to using a resolution of at least . -
Validation & Analysis : Identify the precise wavenumber of the nitrile peak. A blue-shift (e.g., moving from
tongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) combined with peak narrowing validates that the probe has been buried into a desolvated, hydrophobic interior of the target receptor [[2]]().
References
-
[5] New aspects of the structure and mode of action of the human cathelicidin LL-37 revealed by the intrinsic probe p-cyanophenylalanine. University of Trieste (units.it). Available at:[Link]
-
[4] US8455618B2 - Melanocortin receptor-specific peptides. Google Patents. Available at:
-
[2] Selective Excitation of Cyanophenylalanine Fluorophores for Multi-Site Binding Studies. ACS Publications. Available at: [Link]
-
[3] Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. ResearchGate. Available at: [Link]
Sources
In-Depth Technical Guide: Cbz-2-Cyano-D-Phenylalanine in Advanced Peptide Engineering
Here is an in-depth technical whitepaper analyzing the properties, synthetic utility, and spectroscopic applications of Cbz-2-Cyano-D-Phenylalanine.
Executive Summary
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and structural biology. Cbz-2-Cyano-D-Phenylalanine (CAS 1177756-06-7) is an advanced molecular building block designed for highly specific engineering tasks [1]. It merges three strategic modifications: an orthogonal Carboxybenzyl (Cbz) protecting group, D-chirality, and an ortho-cyano (2-cyano) substitution on the phenyl ring.
As a Senior Application Scientist, my objective in this guide is to move beyond basic specifications and detail the causality behind utilizing this specific amino acid. We will explore how its unique steric profile forces peptide backbone constraints, and how its nitrile group acts as an ultra-sensitive, non-perturbative infrared (IR) and fluorescence probe for mapping local hydration states and protein-protein interactions [1, 2].
Rational Design: The Causality of Molecular Modifications
To understand the utility of Cbz-2-Cyano-D-Phe, one must analyze the synergistic effect of its functional modalities.
-
The Ortho-Cyano Group (C≡N): While para-cyanophenylalanine (4-cyano) is extensively documented as an IR and fluorescence probe[2, 3], moving the cyano group to the ortho (2-position) introduces intentional steric hindrance against the peptide backbone. The nitrile stretch occurs at ~2220–2230 cm⁻¹, safely within the "transparent window" of proteins where no native biological vibrations occur [1]. The ortho-position makes the vibrational frequency extremely sensitive to hydrogen-bonding variations resulting from localized secondary structure transitions.
-
D-Chirality: Natural proteases are highly stereospecific to L-amino acids. Inserting a D-amino acid flips the local stereocenter, rendering the adjacent peptide bonds resistant to exopeptidase degradation. Structurally, D-Phe derivatives reliably induce
-turns or disrupt extended -helical motifs. -
Cbz (Carboxybenzyl) Protection: Cbz is highly stable to the acidic conditions (TFA) used to remove Boc groups, and the basic conditions (piperidine) used to remove Fmoc groups. It enables convergent, orthogonal solution-phase synthesis, and is cleanly removed via catalytic hydrogenation.
Fig 1: Structural causality and functional outcomes of Cbz-2-Cyano-D-Phe modifications.
Physicochemical & Spectroscopic Profile
Data presentation is critical for accurately designing orthogonal synthetic routes and setting up spectroscopic parameters.
| Parameter | Value / Characteristic | Analytical Significance |
| CAS Number | 1177756-06-7 [4] | Distinct from the L-isomer or para-substituted variants. |
| Molecular Formula | C₁₈H₁₆N₂O₄ | - |
| Molecular Weight | 324.33 g/mol | Crucial for ESI-MS validation during coupling. |
| IR C≡N Stretch Frequency | ~2220 – 2235 cm⁻¹ | Located in the protein "transparent window"; shifts dynamically with local dielectric constant and H-bonding [1, 2]. |
| Fluorescence Quantum Yield | Environmentally Dependent | Dynamically quenched by water; highly fluorescent in hydrophobic cores or lipid bilayers[3]. |
| Cbz Deprotection Motif | Catalytic Hydrogenation / HF | Allows preservation of TFA-labile side-chain protections. |
Experimental Methodology: Self-Validating Incorporation Workflow
Incorporating Cbz-2-Cyano-D-Phe into a peptide sequence requires controlled coupling conditions to prevent epimerization and ensure complete conversion. The following protocol outlines a highly efficient solution-phase coupling strategy utilizing a self-validating framework.
Phase 1: Activation and Coupling
Rationale: We utilize HATU/HOAt instead of standard HBTU to maximize the coupling efficiency of the sterically hindered ortho-substituted D-amino acid.
-
Preparation: Dissolve 1.0 eq of Cbz-2-Cyano-D-Phe and 1.2 eq of HATU in anhydrous DMF.
-
Activation: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 3 minutes.
-
Self-Validation Node 1: The solution will undergo a mild color transition (light yellow) confirming active ester formation. LC-MS of an aliquot should show the activated intermediate.
-
-
Coupling: Add 0.9 eq of the target free-amine peptide fragment. Stir at room temperature for 2 hours under nitrogen.
-
Verification: Monitor reaction completion via analytical HPLC (214 nm / 254 nm).
Phase 2: Orthogonal Deprotection (Cbz Removal)
Rationale: Standard TFA cleavage will not remove Cbz. Catalytic hydrogenation provides an orthogonal, mild cleavage mechanism that leaves the cyano group intact.
-
Setup: Dissolve the purified Cbz-peptide in Methanol.
-
Catalysis: Add 10% Pd/C (catalytic amount). Purge the reaction vessel with inert gas (Argon) prior to introducing hydrogen.
-
Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure, ~1 atm) for 4–6 hours at room temperature.
-
Self-Validation Node 2: Monitor via LC-MS. The successful cleavage is self-validating through two parameters: a) A distinct mass shift of exactly -134.1 Da (loss of the Cbz group). b) A sharp decrease in UV absorbance at 254 nm, as the highly absorbent benzyl ring is removed from the molecule.
-
-
Filtration: Filter the mixture through Celite to safely remove the Pd/C catalyst, then concentrate the filtrate.
Fig 2: Self-validating synthetic workflow for Cbz-2-Cyano-D-Phe incorporation.
Advanced Analytical Application: 2D-IR Spectroscopic Probing
Once the targeted peptide featuring 2-Cyano-D-Phe is synthesized and purified, its primary advanced utility is deployed in structural mapping.
Because the C≡N bond stretch relies on the transition dipole moment influenced by the surrounding microenvironment, the ortho-cyano substitution effectively "reports" on the conformational dynamics of the D-Phe induced turn. If the peptide is in a disordered, aqueous state, water molecules form transient hydrogen bonds with the nitrile nitrogen, broadening the IR absorption peak and blue-shifting the frequency. If the peptide folds and buries the D-Phe residue into a hydrophobic pocket, the peak sharpens and shifts predictably [2].
This allows researchers to perform Two-Dimensional Infrared (2D-IR) spectroscopy with picosecond resolution to observe protein-protein binding events or lipid membrane-penetration kinetics in real-time [1, 3], without the massive steric penalty associated with bulky traditional fluorophores (like FITC or Rhodamine).
References
-
Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins. Analytical Chemistry (ACS Publications). April 2017. Mechanistic analysis of cyanophenylalanine as a non-perturbative IR probe within the protein transparent window. URL:[Link]
-
New aspects of the structure and mode of action of the human cathelicidin LL-37 revealed by the intrinsic probe p-cyanophenylalanine. ArTS (University of Trieste). Studies of photophysical properties and how hydrogen bonding interactions directly impact the C≡N stretching band dynamics. URL:[Link]
-
Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. Journal of the American Chemical Society (PMC). Detailing the utility of cyanophenylalanine derivatives as ultra-sensitive local environment and fluorescence sensors. URL:[Link]
The Strategic Role of the Cyano Group in Phenylalanine Derivatives for Drug Discovery
An In-Depth Technical Guide:
Abstract
The incorporation of a cyano (–C≡N) group into drug candidates is a powerful and increasingly utilized strategy in medicinal chemistry. When appended to privileged scaffolds such as phenylalanine, this small, linear functional group exerts a profound influence on a molecule's physicochemical properties, metabolic stability, and mode of interaction with biological targets. This technical guide provides an in-depth analysis of the multifaceted roles of the cyano group in phenylalanine derivatives, intended for researchers, scientists, and drug development professionals. We will explore its function as a physicochemical modulator, a versatile tool for target recognition through both non-covalent and covalent interactions, and a valuable bioisostere. Supported by mechanistic insights, experimental data, and key case studies, this guide aims to equip scientists with the foundational knowledge to strategically deploy the cyano group in the design of next-generation therapeutics.
Part 1: The Cyano Group as a Physicochemical and Metabolic Modulator
The decision to introduce a cyano group is often driven by the need to fine-tune a molecule's drug-like properties. Its unique electronic and steric characteristics offer a level of control that is difficult to achieve with other functional groups.
1.1 Electronic and Steric Profile
The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridized carbon. When attached to the phenyl ring of phenylalanine, it significantly modulates the electronic density of the aromatic system. This can influence π-π stacking interactions with protein residues and make the aromatic ring less susceptible to oxidative metabolism.[1][2] Structurally, its linear geometry and small size allow it to serve as a probe for narrow binding pockets that larger groups cannot access.[3]
1.2 Impact on Solubility and Lipophilicity
A critical challenge in drug design is balancing lipophilicity, required for membrane permeability, with aqueous solubility, necessary for formulation and distribution. The inherent polarity of the nitrile functionality can be leveraged to enhance a compound's solubility and reduce its octanol-water partition coefficient (logP).[3][4] This strategic introduction can transform a poorly soluble lead compound into a viable drug candidate with an improved pharmacokinetic profile, including enhanced bioavailability and a more favorable half-life.[4]
Table 1: Physicochemical Impact of the Cyano Group
| Property | Influence of Cyano Group (-C≡N) | Rationale & Causality |
| Electronic Effect | Strong electron-withdrawing | High electronegativity of nitrogen; inductive and resonance effects.[5] |
| Polarity | Increases molecular polarity | Significant dipole moment of the C≡N bond.[6] |
| Solubility | Generally increases aqueous solubility | Reduces the octanol-water partition coefficient (clogP).[4] |
| Size & Shape | Small, linear, and rigid | sp-hybridized carbon creates a linear geometry with minimal steric bulk.[3] |
| Hydrogen Bonding | Weak H-bond acceptor | The nitrogen lone pair can interact with H-bond donors in protein active sites.[4][7] |
1.3 Metabolic Stability and Safety Profile
The nitrile group is remarkably robust and, in most pharmaceutical contexts, is not readily metabolized, often passing through the body unchanged.[1][2] This metabolic stability is a significant advantage in drug design. However, a critical consideration is the potential for metabolic release of the cyanide ion. This risk is almost exclusively associated with alkyl nitriles that have a hydrogen atom on the same carbon (an α-proton).[1][2] Hepatic oxidation can form a cyanohydrin intermediate, which can then release cyanide.[1][8]
For phenylalanine derivatives, where the cyano group is attached to the aromatic ring (an aryl nitrile) or a fully substituted carbon, this metabolic pathway is not observed, rendering them safe from cyanide release.[1][2] This structural distinction is a cornerstone of designing safe nitrile-containing drugs.
Caption: Metabolic pathways for aryl vs. alkyl nitriles.
Part 2: The Cyano Group in Target Recognition and Covalent Inhibition
The cyano group's utility extends beyond physicochemical modulation to direct engagement with protein targets. It can participate in both non-covalent interactions and, most notably, act as a covalent "warhead."
2.1 Non-Covalent Interactions
While not a strong hydrogen bond acceptor, the nitrogen of the cyano group can form crucial polar interactions and hydrogen bonds with backbone amides or specific residues in an active site.[4][7][9] Its electron-withdrawing properties can also polarize the attached phenyl ring, optimizing π-π interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine.[1]
2.2 Covalent Inhibition: The Electrophilic Warhead
The most powerful application of the cyano group in derivatives of phenylalanine and other peptidomimetics is as an electrophilic warhead that forms a reversible covalent bond with nucleophilic residues in an enzyme's active site.[7] This strategy offers significant advantages over non-covalent inhibition, including enhanced potency, prolonged duration of action, and high specificity.
In cysteine proteases, the catalytic cysteine residue exists as a highly nucleophilic thiolate anion (S⁻) at physiological pH. The electrophilic carbon of the nitrile is susceptible to attack by this thiolate, forming a reversible thioimidate adduct.[10][11] This mechanism is central to the action of several Cathepsin K inhibitors developed for osteoporosis, where excessive bone resorption is driven by this enzyme.[10][12]
Caption: Covalent inhibition of a cysteine protease.
A similar mechanism applies to serine proteases, such as Dipeptidyl Peptidase-4 (DPP-4), a key target in type 2 diabetes.[13] Here, the hydroxyl group of the catalytic serine attacks the nitrile to form a reversible covalent imidate adduct.[][15] Many highly successful DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, are cyanopyrrolidines.[4][16] The principles learned from these drugs are directly applicable to the design of phenylalanine derivatives targeting serine proteases. The addition of the cyano group is known to significantly increase the potency of these inhibitors.[13]
Part 3: The Cyano Group as a Bioisostere
Bioisosterism—the substitution of one group for another with similar physical or chemical properties to enhance biological activity or ADME properties—is a fundamental strategy in drug design.[17] The cyano group is a versatile non-classical bioisostere.[17][18]
Table 2: The Cyano Group as a Bioisostere
| Bioisosteric Replacement For | Key Similarities | Potential Advantages of Cyano Group |
| Halogens (-F, -Cl) | Similar size (to -F), electronegativity.[18] | Can act as H-bond acceptor; metabolically stable; linear geometry offers unique steric profile. |
| Carbonyl group (C=O) | Similar polarity and ability to act as H-bond acceptor.[3] | Smaller steric footprint; metabolically more stable than ketones which can be reduced. |
| Hydroxyl group (-OH) | Can accept hydrogen bonds.[3] | Not an H-bond donor (prevents unwanted interactions); metabolically stable (not easily conjugated). |
| Trifluoromethyl (-CF₃) | Strong electron-withdrawing properties.[17] | Smaller size; different polarity profile. |
The replacement of a halogen or a ketone with a cyano group on the phenyl ring of a phenylalanine derivative can fine-tune receptor binding affinity, alter selectivity, and block unwanted metabolism without drastically changing the molecule's overall shape.[17][18]
Part 4: Synthetic and Practical Considerations
The successful application of cyano-phenylalanine derivatives relies on efficient synthetic methods and a clear understanding of their handling.
4.1 Representative Synthetic Protocol: Palladium-Catalyzed Deoxycyanation
Modern synthetic chemistry offers robust methods for introducing the cyano group. Photoredox-catalyzed, metal-free deoxycyanation provides a route to access sterically hindered alkyl nitriles from alcohols using non-toxic cyanide sources.[19] For aryl nitriles, palladium-catalyzed cross-coupling reactions are a mainstay.
Protocol: Synthesis of a Protected 4-Cyano-Phenylalanine Derivative via Negishi Coupling
This is a generalized protocol based on established methodologies.[20] Specific conditions may require optimization.
-
Preparation of Organozinc Reagent: A protected (R)-iodoalanine derivative is treated with activated zinc (e.g., Zn-Cu couple) in a polar aprotic solvent like DMF or DMA at room temperature to form the corresponding organozinc iodide.
-
Cross-Coupling Reaction: To the freshly prepared organozinc reagent, add 4-bromobenzonitrile (the source of the cyanophenyl group).
-
Catalyst Addition: Add a catalytic amount of a Palladium(0) source, such as Pd(PPh₃)₄, to the reaction mixture.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 50-80 °C for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the protected 4-cyano-L-phenylalanine derivative.
Caption: Workflow for Negishi cross-coupling synthesis.
Conclusion
The cyano group is far more than a simple substituent; it is a strategic tool of immense value in the design of phenylalanine-based therapeutics. Its ability to modulate physicochemical properties like solubility and polarity, confer metabolic stability, and engage in potent, often covalent, interactions with enzyme targets makes it a cornerstone of modern medicinal chemistry.[4][6] From enhancing drug-like properties to serving as the reactive warhead in highly potent enzyme inhibitors, the cyano group provides a rational and field-proven method for optimizing lead compounds. A thorough understanding of its electronic nature, metabolic fate, and versatile binding modes is essential for any scientist working to translate promising phenylalanine scaffolds into clinically successful drugs.
References
- Fiveable. (2025, August 15). Cyano- Definition - Organic Chemistry Key Term.
-
Vizovišek, M., et al. (2022). Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. Scientific Reports. [Link]
-
Gütschow, M., et al. (2014). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. Journal of Medicinal Chemistry. [Link]
-
da Silva, G. G., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]
-
da Silva, G. G., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]
-
Wikipedia. Bioisostere. [Link]
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Tanimoto, H., et al. (2018). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. MedChemComm. [Link]
-
Tanimoto, H., et al. (2018). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC Publishing. [Link]
-
Wikipedia. Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]
-
Wikidoc. (2012). Bioisostere. [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Cyano Compounds. [Link]
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Kwiecień, H., et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. [Link]
-
Tang, Y., et al. (2018). Advances in the discovery of cathepsin K inhibitors on bone resorption. Journal of Medicinal Chemistry. [Link]
-
Wang, C. (2025). A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. Molecules. [Link]
-
Heinrich, T., et al. (2004). Bioisosterism of Fluorine and Cyano as Indole Substituents. CHIMIA. [Link]
-
ResearchGate. (2014). Three classes of nitrile-based cathepsin K inhibitors. [Link]
-
Peters, J. U. (2007). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry. [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
-
Al-masoudi, N. A. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]
-
Taylor & Francis. Nitriles – Knowledge and References. [Link]
-
Tulsian, N. M., et al. (2025). Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning. International Journal of Molecular Sciences. [Link]
-
Macmillan Group. Deoxycyanation of Alkyl Alcohols. [Link]
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Willhite, C. C., & Smith, R. P. (1981). Inhalation Toxicology of Acute Exposure to Aliphatic Nitriles. Toxicology and Applied Pharmacology. [Link]
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Zhou, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Taylor & Francis. Cyano groups – Knowledge and References. [Link]
-
ResearchGate. (2016). Metabolic responses to cyanide and cyano-compounds. [Link]
-
El-Gazzar, A. B. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
-
Thompson, S. K., et al. (1997). Design of potent and selective human cathepsin K inhibitors that span the active site. PNAS. [Link]
-
ACS Publications. (2025). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. [Link]
-
ResearchGate. (2021). Examples of pharmaceutically important nitriles. [Link]
-
ResearchGate. (2015). What is the effect of cyano group on bioactivity?. [Link]
-
Wu, S. Y., et al. (1993). Metabolism of Cyanox in the rat. I. Absorption, disposition, excretion and biotransformation. Xenobiotica. [Link]
-
Wikipedia. Nitrile. [Link]
-
Greear, C. A., et al. (2017). Selective Excitation of Cyanophenylalanine Fluorophores for Multi-Site Binding Studies. The Journal of Physical Chemistry B. [Link]
-
da Silva, G. F., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules. [Link]
-
da Silva, D. D. S., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. [Link]
-
Somogyi, A., et al. (1976). Effect of the position of the cyano-group of cyanopregnenolones on their drug metabolic inducing activity. Journal of Pharmacy and Pharmacology. [Link]
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- 12. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Strategic Incorporation of Cbz-2-Cyano-D-Phenylalanine into Peptide Therapeutics and Probes
Prepared By: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Application: Peptide Synthesis, Vibrational Probes, and Proteolytically Stable Therapeutics
Introduction and Chemical Rationale
In modern peptide drug development, the incorporation of unnatural amino acids is a fundamental strategy for improving pharmacokinetic properties and probing target interactions. Cbz-2-Cyano-D-Phenylalanine is a highly specialized building block that serves multiple sophisticated functions simultaneously.
From an empirical design perspective, every functional group in this molecule has a precise causality:
-
The D-Isomer Backbone: Inverting the stereocenter from the native L-configuration to the D-configuration drastically enhances the biological half-life of the resulting peptide. D-amino acids disrupt the transition state recognition of endogenous human proteases.
-
The ortho-Cyano (2-CN) Modification: The nitrile group located at the 2-position of the phenyl ring introduces a highly specific infrared (IR) vibrational reporter. Because the
stretch occurs in an IR-transparent window of biological systems (~2220 cm⁻¹), it acts as a precise Stark effect probe for 2D-IR spectroscopy, allowing researchers to measure local electric fields and hydrogen-bonding dynamics within receptor binding pockets. -
The N-Carboxybenzyl (Cbz) Protecting Group: Unlike standard Fmoc or Boc, Cbz provides a robust orthogonal dimension for liquid-phase peptide synthesis (LPPS) or complex solid-phase macrocyclization workflows[1].
Physicochemical Properties
To ensure formulation and coupling efficiency, the fundamental properties of the building block are summarized below.
Table 1: Physicochemical Data for Cbz-2-Cyano-D-Phenylalanine
| Property | Specification / Value |
| CAS Number | 1177756-06-7 |
| Molecular Formula | |
| Molecular Weight | 324.33 g/mol |
| Protecting Group | N-Carboxybenzyl (Cbz) |
| Functional Probe | ortho-Cyano (-CN) |
| Stereochemistry | D-Enantiomer |
| Solubility | DMF, DMSO, MeOH |
Expert Mechanistic Insight: The Nitrile-Reduction Trap
In standard synthetic protocols, the Cbz group is universally removed via catalytic hydrogenolysis using Palladium on Carbon (Pd/C) under
The Causality of the Trap: Nitrile groups are highly susceptible to catalytic hydrogenation. If standard
The Chemoselective Solution: To safely remove the Cbz group while preserving the vulnerable ortho-cyano moiety, we must employ an orthogonal Lewis acid-mediated cleavage[6]. Utilizing Aluminum Chloride (
Orthogonal Deprotection Workflow
The decision matrix below illustrates the logical divergence between standard practice and the expert choice required for nitrile-containing substrates.
Figure 1: Decision matrix for orthogonal Cbz deprotection preserving the ortho-cyano probe.
Experimental Methodologies
Protocol A: Sterically Hindered Amide Coupling
The ortho-substitution on the phenyl ring induces steric hindrance at the adjacent
-
Activation: In a dry reaction vessel under inert gas, dissolve Cbz-2-Cyano-D-Phe-OH (1.2 equiv) and HATU (1.1 equiv) in anhydrous Dimethylformamide (DMF) to a concentration of 0.2 M.
-
Base Addition: Add
-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. Stir at ambient temperature for exactly 2 minutes to generate the active OAt-ester. -
Coupling: Add the sequence-containing free amine substrate (1.0 equiv) to the activated mixture.
-
Reaction: Stir continuously for 2 hours at room temperature.
-
Workup: Precipitate the peptide using cold diethyl ether, or proceed to standard LPPS aqueous extraction (washing with 5%
, followed by saturated ).
Protocol B: Chemoselective Cbz Cleavage ( / HFIP)
Note: This protocol circumvents catalytic hydrogenolysis to safeguard the 2-cyano group.
-
Dissolution: Dissolve the Cbz-protected peptide (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to achieve a 0.1 M concentration[8].
-
Reagent Addition: Carefully add anhydrous Aluminum Chloride (
) (3.0 equiv) to the solution at room temperature. Observation: The mixture will likely transition into a fine suspension.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reaction: Allow the mixture to stir at ambient temperature for 2 to 6 hours[6]. Monitor completion via UPLC-MS.
-
Quenching: Dilute the reaction mixture with Dichloromethane (DCM) and slowly quench by adding an aqueous saturated solution of
.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Extraction & Recovery: Extract the aqueous layer twice with DCM. Combine the organic phases, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the free-amine, nitrile-intact peptide.
Self-Validating Systems (QC & Troubleshooting)
A protocol is only as good as its built-in failure detection. You must employ these specific independent methods to validate the integrity of your product:
-
LC-MS Mass Shift Analysis:
-
Expected Success: True Cbz cleavage yields a precise mass reduction of -134.13 Da (loss of the Carboxybenzyl group, replaced by a single proton).
-
Failure Mode Identification: If the mass shift equals -130.13 Da (which is
), your nitrile group has been reduced to an amine (incorporation of 2 moles of ). You must switch immediately from Pd/C to the /HFIP method.
-
-
FT-IR Spectroscopic Verification:
-
Prior to deprotection, the intact peptide will show a sharp, distinctive
stretching peak at ~2220 – 2230 cm⁻¹ . -
Run FT-IR on the lyophilized final product. The persistence of this exact peak serves as definitive, self-validating proof of chemoselectivity. If the peak vanishes, the functional probe is compromised.
-
References
-
PubMed (NIH). "Pd/C catalyzed chemoselective hydrogenation in the presence of aryl nitriles." Chemical/Biological Literature. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cbz-2-Cyano-D-Phenylalanine | 1177756-06-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Cbz-2-Cyano-D-Phenylalanine: Advanced Applications in Peptide Drug Discovery and Bioorthogonal Probing
Executive Summary
The incorporation of unnatural amino acids into peptide and small-molecule drug candidates represents a cornerstone of modern medicinal chemistry. Cbz-2-Cyano-D-Phenylalanine —a multifunctional, synthetically accessible building block—provides three distinct pharmacological and biophysical advantages. The carboxybenzyl (Cbz) group acts as a lipophilic N-terminal cap; the ortho-cyano moiety serves as a highly sensitive vibrational probe and bioisostere precursor; and the D-enantiomeric backbone bestows near-absolute resistance to endogenous L-peptidases.
This application note synthesizes structural rationales and proven step-by-step protocols for leveraging Cbz-2-Cyano-D-Phe in structural biology and therapeutic development.
Mechanistic Rationale in Drug Design
The rational design of peptide therapeutics often faces a dual hurdle: maintaining in vivo stability while preserving the structural resolution necessary to measure target-binding dynamics. Cbz-2-Cyano-D-Phenylalanine addresses both challenges through its modular architecture[1].
Figure 1: Pharmacological and biochemical advantages of the Cbz-2-Cyano-D-Phe molecular scaffold.
-
Vibrational Stark Effect (VSE) Probing: The
(nitrile) stretch occurs in a "clear window" of the infrared spectrum (~2100–2300 cm⁻¹), free from the overlapping amide I/II bands of the protein backbone. Changes in the local electric field (e.g., transitioning from an aqueous environment to a hydrophobic binding pocket) cause measurable shifts in the nitrile stretching frequency, acting as a highly sensitive reporter of protein-protein interactions[2]. -
Chiral Evasion and Allostery: Substitution of L-amino acids with their D-enantiomers not only prevents proteolytic degradation but can radically alter target engagement. For example, replacing specific residues with D-phenylalanine derivatives has been instrumental in discovering highly potent, uncompetitive inhibitors of enzymes like Caspase-6, where the altered stereocenter flips the binding vector to engage novel allosteric pockets[3].
Quantitative Data Summary
Below is an aggregate comparison demonstrating the typical biophysical enhancements when replacing an N-terminal natural L-Phe with Cbz-2-Cyano-D-Phe in a model therapeutic peptide.
| Parameter | Wild-Type (L-Phe) | Modified (Cbz-2-Cyano-D-Phe) | Fold-Change / Shift |
| Plasma Half-Life ( | ~1.5 Hours | > 24 Hours | ~16x Increase |
| Protease Susceptibility | High (NEP, DPP-IV) | Negligible | - |
| IR Signature (Aqueous) | None in clear window | ~2228 cm⁻¹ Peak | Distinct Reporter |
| IR Signature (Bound/Hydrophobic) | None | ~2219 cm⁻¹ Peak | |
| Membrane Permeability ( | 4x Increase (Cbz-driven) |
Application Note: Bioorthogonal Vibrational Probing (FT-IR)
The Causality of the Protocol: To utilize the ortho-cyano group as a Stark effect probe, the solvent background must be carefully managed. While the ~2220 cm⁻¹ region avoids native biological vibrations, liquid
Figure 2: Workflow for mapping target binding via the 2-cyano vibrational Stark effect.
Protocol 2.1: FT-IR Binding Assay
Self-Validation Control: Always run a standard curve of the free peptide in
-
Peptide Preparation: Dissolve the synthesized Cbz-2-Cyano-D-Phe-containing peptide in 100 mM Sodium Phosphate buffer (pD 7.4) prepared in
. Adjust the peptide concentration to . Note: Repeated lyophilization (3x) from is required to remove residual from the trifluoroacetic acid (TFA) salt form. -
Target Protein Titration: Prepare a concentrated stock (
) of the target protein in the identical buffer. Mix aliquots to create binding solutions ranging from to of target protein, maintaining the peptide at . -
FT-IR Measurement:
-
Inject
of the sample into a transmission cell fitted with a PTFE spacer. -
Purge the FT-IR spectrometer chamber with dry
gas for 10 minutes prior to reading to eliminate atmospheric and water vapor. -
Record the spectrum utilizing a resolution of
. Accumulate and average per sample to achieve high signal-to-noise for the inherently weak nitrile transition ( ).
-
-
Data Analysis: Subtract the matched
buffer reference spectrum. Fit the peak near using a pseudo-Voigt profile to track center-frequency shifts ( ) caused by hydrophobic burial upon protein-peptide binding.
Application Note: Enhancing Proteolytic Stability
The Causality of the Protocol: Proteolytic clearance is a primary bottleneck for peptide drugs. Endogenous exo- and endopeptidases are stereoselective for naturally occurring L-amino acids. The incorporation of a D-enantiomer creates an insurmountable steric clash within the enzymatic active sites of ubiquitous blood proteases (like Neprilysin and DPP-IV)[1].
Figure 3: Workflow for quantifying peptide proteolytic stability in human plasma via LC-MS/MS.
Protocol 3.1: Plasma Stability LC-MS/MS Assay
Self-Validation Control: Include Verapamil or Procaine as a fast-clearing positive control. If the positive control fails to degrade, the plasma esterase/protease activity has been compromised (e.g., due to improper storage or freeze-thaw cycles).
-
Plasma Preparation: Thaw pooled human plasma (K2EDTA treated) in a
water bath. Centrifuge briefly at to remove lipid aggregates. -
Spiking: Prepare a
stock of the Cbz-2-Cyano-D-Phe peptide in DMSO. Spike of this stock into of pre-warmed plasma (Final concentration: , 1% DMSO). Vortex gently. -
Incubation & Sampling: Incubate the mixture at
with gentle orbital shaking (300 RPM). At intervals ( ), extract aliquots. -
Quenching: Immediately dispense the
plasma aliquot into a microcentrifuge tube containing of ice-cold Acetonitrile (ACN) with Formic Acid and an internal standard (e.g., Tolbutamide). This induces rapid protein precipitation. -
Extraction: Vortex the quenched samples at max speed for 2 minutes. Centrifuge at
for 10 minutes at . -
LC-MS/MS Quantification: Transfer
of the clear supernatant to mass spectrometry vials. Analyze the remaining parent peptide utilizing MRM (Multiple Reaction Monitoring). Plot versus time to calculate the half-life ( ).
Synthesis Note: Cbz & Cyano Orthogonality in SPPS
Critical Scientific Insight: When utilizing Cbz-2-Cyano-D-Phe as an internal building block where the Cbz group must be removed to extend the N-terminus, standard hydrogenolysis (
To preserve the bioorthogonal cyano probe while extending the peptide, chemists must utilize strong acid deprotection (e.g.,
References
-
Slocum, J. D., & Webb, L. J. (2018). Measuring Electric Fields in Biological Matter Using the Vibrational Stark Effect of Nitrile Probes. Annual Review of Physical Chemistry, 69, 253-271. [2]
-
Thielges, M. C., et al. (2017). Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins. Analytical Chemistry, 89(9). [4]
-
Heise, C. E., et al. (2012). Mechanistic and Structural Understanding of Uncompetitive Inhibitors of Caspase-6. PLOS ONE, 7(12), e50864. [3]
-
Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 16(18), 2009-2018. [1]
Sources
- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Electric Fields in Biological Matter Using the Vibrational Stark Effect of Nitrile Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic and Structural Understanding of Uncompetitive Inhibitors of Caspase-6 | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Strategizing Cbz-2-Cyano-D-Phenylalanine in Therapeutic Peptide Engineering & Biophysical Probing
Executive Summary
The engineering of next-generation peptide therapeutics requires building blocks that simultaneously enhance pharmacokinetic stability and provide built-in analytical handles. Cbz-2-Cyano-D-Phenylalanine (CAS: 1177756-06-7) [1] is a highly specialized, non-canonical amino acid designed for this dual purpose. This application note details the mechanistic rationale, biophysical properties, and validated synthetic workflows for incorporating this molecule into pharmaceutical assets. By leveraging its unique D-stereochemistry, ortho-cyano functionalization, and orthogonal Cbz protection, drug developers can engineer protease-resistant peptidomimetics while conducting high-resolution, non-destructive structural analysis.
Mechanistic Rationale: The Tripartite Advantage
The utility of Cbz-2-Cyano-D-Phenylalanine is derived from three precise molecular design choices:
-
The D-Configuration (Pharmacokinetic Enhancer): Natural proteases are highly stereoselective for L-amino acids. The incorporation of a D-phenylalanine derivative creates a steric and stereoelectronic mismatch at the enzyme active site, thereby severely restricting proteolytic cleavage and extending the plasma half-life of the therapeutic peptide.
-
The 2-Cyano (Ortho) Substitution (Biophysical Probe & Binding Modulator): The cyano group introduces a strong local dipole and acts as a hydrogen-bond acceptor, which can be harnessed to increase binding affinity to target receptors. More importantly, the cyano group's localized C≡N stretching vibration occurs in a "spectral transparent window" of proteins (2228–2230 cm⁻¹)[2], free from backbone amide interference. Furthermore, the ortho-substitution restricts the rotameric freedom of the phenyl ring, allowing 2-cyanophenylalanine to exhibit unique photophysical properties that can independently report on local microenvironments, distinct from its para-cyano counterpart[3].
-
The Carboxybenzyl (Cbz) Protectant (Synthetic Orthogonality): While Fmoc and Boc are standard in solid-phase peptide synthesis (SPPS), Cbz is indispensable for solution-phase synthesis or hybrid fragment-condensation strategies. However, its presence alongside a reducible nitrile dictates a critical synthetic causality: standard catalytic hydrogenation (H₂ / Pd-C) to remove the Cbz group will simultaneously reduce the cyano group to a primary amine. Consequently, acid-mediated deprotection must be employed to preserve the nitrile.
Functional modularity of Cbz-2-Cyano-D-Phe in synthetic chemistry and biophysics.
Physicochemical & Spectroscopic Properties
Quantifying the molecular parameters is crucial for both synthetic tracking and downstream bio-assay development. Table 1 summarizes the critical properties dictating the compound's use in FRET, 2D-IR, and structural analytics.
Table 1: Quantitative Data for Cbz-2-Cyano-D-Phe Implementation
| Parameter | Value / Signature | Mechanistic Consequence / Utility |
| CAS Registry Number | 1177756-06-7[1] | Primary identifier for procurement and regulatory filing. |
| Infrared (C≡N) Stretch | ~2228 – 2230 cm⁻¹[2] | Occupies a vibrationally silent region in proteins. Shifts in frequency or linewidth report directly on hydration states and redox environments[4]. |
| Fluorescence Extinction (ε₂₈₀) | ~850 M⁻¹ cm⁻¹ | Enables precise spectrophotometric quantification without reliance on BCA/Bradford assays[5]. |
| Optimal Excitation Window | ~240 nm | Permits selective excitation of the cyanophenylalanine fluorophore without cross-exciting native Tyrosine (Tyr) or Tryptophan (Trp)[5]. |
| Known FRET Quenchers | Trp, Tyr, Selenomethionine (SeMet) | Forms highly efficient fluorophore-quencher pairs for probing short-distance (<20 Å) conformational changes or folding events[5]. |
Experimental Workflows & Methodologies
To utilize Cbz-2-Cyano-D-Phe effectively, the synthesis and validation loops must be inextricably linked. The following protocols form a self-validating system: the chemical synthesis (Protocol 1) is immediately verified by the biophysical non-destructive readout (Protocol 2).
Workflow for the incorporation and validation of Cbz-2-Cyano-D-Phe.
Protocol 1: Solution-Phase Coupling and Orthogonal Deprotection
Objective: Couple Cbz-2-Cyano-D-Phe to a target sequence while circumventing the undesired reduction of the nitrile group.
Step 1: Carboxyl Activation
-
Dissolve 1.0 eq of Cbz-2-Cyano-D-Phe in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
-
Add 1.2 eq of 1-Hydroxybenzotriazole (HOBt) and 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl). Causality Note: HOBt is required to suppress the racemization of the D-stereocenter during activation by forming a stable, highly reactive OBt-ester intermediate.
-
Stir at 0°C for 15 minutes.
Step 2: Amide Bond Formation
-
Introduce 1.1 eq of the free-amine peptide/fragment component.
-
Add 2.5 eq of N,N-Diisopropylethylamine (DIEA) to initiate the coupling. Stir at room temperature for 2 hours.
-
Monitor via LC-MS to confirm the disappearance of the Cbz-2-Cyano-D-Phe mass envelope.
-
Purify the intermediate via standard organic extraction (EtOAc / 1M HCl / Brine wash).
Step 3: Acid-Mediated Cbz Cleavage (CRITICAL STEP) Warning: Do NOT use H₂ with Pd-C, as the catalytic hydrogenation will reduce the 2-cyano group to a 2-aminomethyl group, destroying the spectroscopic probe.
-
Dissolve the purified protected peptide in a 33% solution of Hydrogen Bromide (HBr) in glacial Acetic Acid (AcOH) at room temperature (10 mL per gram of peptide).
-
Stir for 45–60 minutes. The Cbz group is cleaved as benzyl bromide, leaving the chemically robust nitrile completely intact.
-
Precipitate the deprotected peptide using cold diethyl ether, centrifuge at 4000 rpm for 5 minutes, and decant the supernatant. Dry under vacuum.
Protocol 2: Spectroscopic Validation of Probe Integrity
Objective: Prove that the synthetic conditions preserved the ortho-cyano group using IR spectroscopy, confirming readiness for downstream biophysical assays.
Step 1: Sample Preparation
-
Reconstitute the peptide from Protocol 1 in D₂O-based buffer (e.g., 50 mM Phosphate, pD 7.4). Causality Note: While the cyano stretch at 2228 cm⁻¹ is isolated from the broad H₂O stretch, using D₂O flattens the baseline significantly, allowing precise quantitation of the narrow nitrile peak.
Step 2: FT-IR Spectral Acquisition
-
Load 10–20 µL of the sample (optimally ~1-5 mM peptide) into a CaF₂ transmission cell (50 µm path length).
-
Acquire spectra on an FT-IR spectrometer (e.g., 2 cm⁻¹ resolution, minimum of 256 co-averaged scans to achieve high Signal-to-Noise).
-
Record a matching buffer background and subtract it to isolate the peptide signal.
Step 3: Data Interpretation Validation Check: An intact cyanophenylalanine residue will present a sharp peak between 2228 cm⁻¹ and 2230 cm⁻¹ . If the acid-deprotection in Protocol 1 was accidentally swapped for hydrogenation, this peak will be completely absent (validating the destruction of the probe). The peak's full width at half-maximum (FWHM) can further be used to assess whether the residue is buried in a hydrophobic pocket or exposed to the bulk solvent[2].
Diagnostic & Troubleshooting Matrix
If validation fails, consult the table below to isolate the physicochemical root cause.
Table 2: Common Issues and Remediation Strategies
| Observed Failure Mode | Root Cause Analysis | Remediation Strategy |
| Absence of 2228 cm⁻¹ IR Peak | Nitrile group was chemically reduced or hydrolyzed during synthesis. | Ensure strong acidic (HBr/AcOH or TMSI) cleavage was used for Cbz removal. Strictly avoid transition metal-catalyzed hydrogenation. |
| Epimerization (D to L conversion) | Over-activation with base (DIEA) prior to addition of the coupling additive. | Always pre-mix Cbz-2-Cyano-D-Phe with HOBt before adding EDC and base. Maintain 0°C during activation. |
| High Background in Fluorescence Assay | Cross-excitation of endogenous Trp/Tyr residues. | Shift excitation strictly to 240 nm. Cyanophenylalanine features distinct absorption away from Trp/Tyr bands[5]. |
| Unexpected Broadening of IR Peak | Probe is experiencing multiple solvation states (e.g., peptide aggregation). | Check peptide solubility. Use a structure-breaking solvent additive or conduct a concentration gradient IR study. |
References
-
Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes. National Institutes of Health (NIH). [Link]
-
Selective Excitation of Cyanophenylalanine Fluorophores for Multi-Site Binding Studies. American Chemical Society (ACS). [Link]
-
The fluorescence and infrared absorption probe para-cyanophenylalanine: Effect of labeling on the behavior of different membrane-interacting peptides. Università degli Studi di Roma Tor Vergata (IRIS). [Link]
-
p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements. National Institutes of Health (NIH). [Link]
Sources
- 1. Cbz-2-Cyano-D-Phenylalanine | 1177756-06-7 [chemicalbook.com]
- 2. The fluorescence and infrared absorption probe para-cyanophenylalanine: Effect of labeling on the behavior of different membrane-interacting peptides [art.torvergata.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements: Application to Polyproline Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Cbz-2-Cyano-D-Phenylalanine in the design of modified proteins.
Application Note: Engineering Proteolytically Stable, Spectroscopically Active Peptidomimetics using Cbz-2-Cyano-D-Phenylalanine
Executive Summary
The engineering of modified proteins and synthetic peptidomimetics relies heavily on the integration of non-canonical amino acids (ncAAs) to overcome the structural instability and rapid proteolytic degradation of natural peptides. Cbz-2-Cyano-D-Phenylalanine serves as a tripartite molecular tool designed specifically for advanced drug development and biophysical structural probing.
This specific building block combines three distinct functional advantages:
-
The D-Stereocenter : Renders the local peptide backbone completely resistant to endogenous L-specific proteases, dramatically extending in vivo half-life.
-
The 2-Cyano (ortho-nitrile) Reporter : Functions as a highly sensitive, dual-modality probe for both infrared (IR) and fluorescence spectroscopy, operating in biological "silent regions"[1],[2].
-
The Carboxybenzyl (Cbz) Group : Acts as an orthogonal N-terminal protecting group that can either be strategically cleaved during synthesis or deliberately retained in the final pharmacophore to enhance lipophilicity and cellular membrane permeability[3].
This technical guide outlines the mechanistic rationale, synthetic workflow, and analytical protocols required to effectively integrate Cbz-2-Cyano-D-Phenylalanine into protein design frameworks.
Mechanistic Rationale & Photophysical Physics
Traditional biological fluorophores (like Tryptophan and Tyrosine) possess significant limitations, primarily due to overlapping excitation/emission spectra and high background noise in complex cellular matrices.
The integration of a cyanophenylalanine derivative bypasses these limitations. While early literature heavily focused on 4-cyanophenylalanine, the ortho-substituted 2-cyanophenylalanine derivative possesses nearly identical molar absorptivities and intrinsic photophysical properties, making them functionally interchangeable for spectroscopic probing, while offering distinct steric orientations within folded proteins[4].
Crucially, the causality of cyanophenylalanine fluorescence runs opposite to many traditional fluorophores. The fluorescence quantum yield is fundamentally driven by hydrogen bonding. In aqueous, solvent-exposed environments, hydrogen bonding to the cyano nitrogen restricts non-radiative decay, resulting in high fluorescence. When the residue is buried in a dehydrated hydrophobic core during protein folding or membrane insertion, the quantum yield drops precipitously[1],[5]. Furthermore, the fluorescence is highly sensitive to Photoinduced Electron Transfer (PeT) and Förster Resonance Energy Transfer (FRET), allowing it to act as an exact pH sensor or proximity probe when placed near basic amines or aromatic residues[5],[6].
Data Presentation: Photophysical and Chemical Properties
| Property | Typical Value | Functional & Analytical Significance |
| IR Stretching (C≡N) | 2220 – 2250 cm⁻¹ | Resides in a biological "silent region" devoid of natural protein absorbance; peak shifts correlate directly with local electric fields. |
| Excitation Wavelength | ~240 nm | Selectively addressable without interfering with natural Trp/Tyr (~280 nm) absorbance. |
| Quantum Yield Context | High in H₂O, Low in Lipid | Uniquely tracks dehydration and hydrophobic core burial[2]. |
| Stereochemical Stability | D-enantiomer | Induces beta-turn conformations and confers absolute resistance to endogenous proteases. |
| N-Terminus Integrity | Cbz-Protection | Enhances target binding in hydrophobic pockets and promotes orthogonal synthesis. |
Strategic Workflow for Integration
The following workflow illustrates the life-cycle of incorporating Cbz-2-Cyano-D-Phe, emphasizing the retention of the Cbz group for downstream lipophilic applications, followed by non-destructive biophysical analysis.
Caption: Workflow for incorporation and analysis of Cbz-2-Cyano-D-Phe in peptides.
Validated Experimental Protocols
Protocol 1: Orthogonal Coupling & Cbz-Retention Synthesis
Objective: Incorporate Cbz-2-Cyano-D-Phe at the N-terminus of a peptide drug candidate without inducing epimerization, deliberately retaining the Cbz group to function as a lipid-anchoring moiety[3].
Causality Note: HATU is utilized over standard carbodiimides (like DIC) to ensure extremely rapid coupling kinetics. This is crucial because the D-phenylalanine derivative is prone to epimerization (racemization) if activated in the presence of a base for prolonged periods. DIPEA provides a sterically hindered basic environment that prevents premature Fmoc cleavage of other residues while driving the coupling.
-
Preparation: Dissolve the amine-functionalized peptide sequence (1.0 equivalent, approx. 0.1 mmol) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: In a separate vial, dissolve Cbz-2-Cyano-D-Phe (1.5 equivalents) and HATU (1.4 equivalents) in minimal DMF.
-
Initiation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) to the activation vial. Stir for precisely 2 minutes to form the active ester.
-
Coupling: Transfer the activated UAA to the peptide solution. Stir at room temperature for 45 minutes under nitrogen.
-
Validation: Confirm coupling completion via Ninhydrin (Kaiser) test or LC-MS.
-
Cleavage (If Solid Phase): Cleave the peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail. Crucially, the Cbz group is fully stable to these strong acidic conditions, allowing it to remain intact on the final isolated molecule.
Protocol 2: Spectroscopic Validation of Conformational State
Objective: Utilize the cyano probe to determine the hydration state and folding dynamics of the modified protein[1],[2].
-
Sample Preparation: Dissolve the purified Cbz-2-Cyano-D-Phe peptide in a neutral physiological buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final concentration of 10–50 µM.
-
Fluorescence Assay:
-
Set the spectrofluorometer excitation wavelength to 240 nm .
-
Record the emission spectrum from 270 nm to 400 nm.
-
Control Step: Titrate in a denaturant (e.g., 8M Urea) or liposomes. An increase in fluorescence indicates solvent exposure (unfolding), whereas a decrease signals hydrophobic burial or membrane insertion[5],[6].
-
-
FTIR Assay:
-
Concentrate the peptide to >1 mM and place it in a CaF₂ or BaF₂ IR cell.
-
Scan the biological silent region between 2200 cm⁻¹ and 2300 cm⁻¹ .
-
The C≡N stretch will appear as a sharp peak near 2220-2250 cm⁻¹. Shifts in this frequency provide sub-angstrom resolution of the local electrostatic environment.
-
Data Interpretation Logic
Interpreting the fluorescence output of 2-Cyano-D-Phe requires understanding its unique quenching pathways. If a low emission yield is observed, the scientist must distinguish between hydrophobic dehydration[2] and side-chain quenching (FRET/PeT)[5],[6].
Caption: Logical tree for interpreting 2-cyanophenylalanine fluorescence data.
Troubleshooting PeT Quenching : If investigating membrane penetration kinetics and a sudden drop in fluorescence occurs without a shift in the IR spectrum, suspect PeT quenching. Check the pH of the microenvironment, as deprotonated amines in proximity to the cyano-aromatic ring are highly efficient fluorescence quenchers[6].
References
-
Hydrogen Sulfide (H2S)-Donating Formyl Peptide Receptor 2 (FPR2) Agonists: Design, Synthesis, and Biological Evaluation in Primary Mouse Microglia Culture - MDPI. 3
-
Fluorescence spectra of a PheCN peptide (GK-PheCN-TV), a mutant of... - ResearchGate. 1
-
Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC. 5
-
Use of the Novel Fluorescent Amino Acid p-Cyanophenylalanine Offers a Direct Probe of Hydrophobic Core Formation during the Folding of the N-Terminal Domain of the Ribosomal Protein L9 and Provides Evidence for Two-State Folding | Biochemistry - ACS Publications. 2
-
Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - RSC Publishing. 4
-
Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics. - SciSpace. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Cyano-Peptide Synthesis: Cbz Deprotection Technical Support Center
Welcome to the Technical Support Center for advanced peptide synthesis. As a Senior Application Scientist, I have compiled this guide to address one of the most notoriously difficult transformations in process chemistry: the selective removal of a carboxybenzyl (Cbz) protecting group in the presence of a highly sensitive cyano (nitrile, -C≡N) moiety.
Standard deprotection tactics often lead to catastrophic target loss when nitriles are present. This guide provides the mechanistic causality behind these failures, a quantitative decision matrix, and field-proven methodologies to guarantee chemoselectivity[1, 2].
Part 1: Quantitative Decision Matrix
Before troubleshooting, it is critical to evaluate the kinetic and thermodynamic trade-offs of the available deprotection strategies. The table below summarizes the typical operational data for cyano-peptides.
| Deprotection Strategy | Key Reagents & Conditions | Typical Yield | Nitrile Survival | Primary Mechanistic Failure Mode |
| Standard Hydrogenolysis | H₂, Pd/C, Methanol, 25 °C | < 20% | Low | Nitrile coordinates to Pd; over-reduces to primary amine (+4 Da shift). |
| Controlled Lewis Acid | TMSBr, Thioanisole, TFA, 0 °C | 60–75% | Moderate-High | Generation of benzyl bromide byproduct causes competitive N-alkylation. |
| Nucleophilic Thiol (Recommended) | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | > 85% | Very High | Incomplete conversion if base is insoluble; potential for mild emulsions. |
Part 2: Troubleshooting FAQs & Diagnostic Guide
Q: Why did my cyano-peptide turn into a primary amine after a standard Cbz hydrogenolysis?
A: This is a classic catalyst poisoning/over-reduction sequence. Standard Cbz deprotection relies on the oxidative addition of palladium into the benzylic C–O bond. However, the cyano group (-C≡N) is highly coordinate. It binds strongly to the palladium surface and outcompetes the Cbz group for catalytic sites. Once bound, the nitrile undergoes rapid, sequential additions of hydrogen, reducing first to an imine intermediate, and ultimately to a primary amine (-CH₂NH₂). This is visually diagnosable on LC-MS by an M+4 mass shift .
Q: Are Lewis acids (like TMSI or TMSBr) a viable alternative to hydrogen?
A: They can work, but they introduce severe risks. Hard Lewis acids cleave the C–O bond to generate the free amine and a benzylic halide (e.g., benzyl iodide or benzyl bromide). While the nitrile survives the acidic conditions, the generated benzylic halide is a potent, genotoxic electrophile. It will aggressively alkylate your newly deprotected free amine, forcing you to use massive excesses of scavengers like thioanisole.
Q: What is the most chemoselective method available to preserve the nitrile?
A: The state-of-the-art approach is the Nucleophilic Thiol Deprotection (often referred to as the "Mirati Protocol", developed during the commercial synthesis of the KRAS-G12C inhibitor Adagrasib) [2]. It completely abandons transition metals and acids. Instead, it relies on a soft-soft nucleophilic attack. A thiolate anion selectively attacks the soft, electrophilic benzylic carbon of the Cbz group via an S_N2 mechanism. The nitrile carbon is a "hard" electrophile and is completely ignored by the soft thiolate [1].
Part 3: Mechanistic Visualization
The diagram below illustrates the divergent logic between standard hydrogenolysis failure and the precision of thiol-mediated S_N2 cleavage.
Fig 1: Mechanistic divergence between non-selective hydrogenolysis and thiol-mediated SN2 cleavage.
Part 4: Step-by-Step Methodologies
Protocol: Chemoselective Nucleophilic Thiol Cbz-Deprotection [1]
This protocol harnesses 2-mercaptoethanol to selectively cleave the Cbz group. It operates entirely independently of hydrogenation, maintaining absolute fidelity of the cyano group.
Reagents Required:
-
Substrate: Cbz-protected cyano-peptide (1.0 eq)
-
Nucleophile: 2-Mercaptoethanol (5.0 eq)
-
Base: Potassium phosphate tribasic, K₃PO₄ (3.0 eq)
-
Solvent: Anhydrous N,N-dimethylacetamide (DMAc)
Step-by-Step Execution:
-
Preparation: In a dry reaction vessel equipped with a magnetic stir bar, dissolve the Cbz-protected cyano-peptide in anhydrous DMAc to achieve a concentration of 0.1 M.
-
Activation: Add K₃PO₄ (3.0 eq) to the mixture. Causality Note: K₃PO₄ is used because it is strong enough to deprotonate the thiol (pKa ~9.5) to form the active, highly nucleophilic thiolate anion, but mild enough to prevent base-catalyzed epimerization of the peptide stereocenters.
-
Nucleophile Addition: Inject 2-mercaptoethanol (5.0 eq) into the stirring suspension.
-
Thermal Acceleration: Heat the reaction mixture to 75 °C under a nitrogen atmosphere. The reaction typically reaches completion within 2–4 hours.
-
Self-Validation Checkpoint (In-Process): Pull a 10 µL aliquot and run an LC-MS.
-
Validation 1 (Mass): You should observe the loss of the Cbz group (-134 Da). If you see an M+4 mass, your starting material was contaminated with a reducing agent.
-
Validation 2 (IR): Spot the crude mixture on an ATR-IR. Ensure the sharp characteristic -C≡N stretch remains visible at ~2250 cm⁻¹ .
-
-
Decarboxylation & Workup: Once LC-MS confirms complete consumption of the starting material, cool the mixture to room temperature. The intermediate amine-carbonate spontaneously releases CO₂ gas in solution.
-
Isolation: Dilute the mixture with Ethyl Acetate (10 volumes) and wash extensively with water (3 x 10 volumes) to purge the DMAc, residual salts, and the thioether byproduct. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Part 5: References
-
Scattolin, T., Gharbaoui, T., & Chen, C.-Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(19), 3736–3740.[Link]
-
Snead, D. R., Gan, Y., Scattolin, T., Paymode, D. J., Achmatowicz, M. M., Rudisill, D. E., Vidal, E. S., Gharbaoui, T., Roberts, P., Yang, J., Shi, Z., Liu, W., Bolger, J., Qiao, Z., & Chen, C.-Y. (2023). Development of Adagrasib’s Commercial Manufacturing Route. Organic Process Research & Development, 27(3), 530–538.[Link]
Validation & Comparative
A Comparative Guide to Cbz-2-Cyano-D-Phenylalanine and Boc-2-Cyano-D-Phenylalanine in Peptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of protected amino acids is a critical determinant of success in peptide synthesis. The incorporation of non-natural amino acids, such as 2-Cyano-D-Phenylalanine, offers unique opportunities to modulate the pharmacological properties of peptides. This guide provides an in-depth technical comparison of two commonly used N-terminally protected forms of this amino acid: Carboxybenzyl-2-Cyano-D-Phenylalanine (Cbz-2-Cyano-D-Phenylalanine) and tert-Butoxycarbonyl-2-Cyano-D-Phenylalanine (Boc-2-Cyano-D-Phenylalanine). This document aims to furnish you with the necessary data and insights to make an informed decision for your specific synthetic needs.
Introduction: The Role of N-Terminal Protecting Groups and 2-Cyano-D-Phenylalanine
In peptide synthesis, the temporary blocking of the α-amino group of an amino acid is essential to prevent unwanted side reactions and ensure the formation of the correct peptide sequence.[1] The choice of the N-terminal protecting group influences not only the synthesis strategy but also the coupling efficiency and the integrity of the final peptide. The two most established protecting groups in this context are the Carboxybenzyl (Cbz or Z) and the tert-Butoxycarbonyl (Boc) groups.[2]
The incorporation of 2-Cyano-D-Phenylalanine into a peptide sequence can introduce unique conformational constraints and potential for post-synthetic modifications due to the presence of the nitrile group. The D-configuration of the amino acid is often employed to enhance enzymatic stability. The ortho-position of the cyano group on the phenyl ring can influence the molecule's steric and electronic properties, which in turn can affect coupling and deprotection steps.
Core Properties of Cbz and Boc Protecting Groups
The fundamental differences between the Cbz and Boc protecting groups lie in their chemical stability and the conditions required for their removal. This orthogonality is a cornerstone of modern peptide synthesis, allowing for selective deprotection in the presence of other protecting groups.[3][4]
| Property | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) |
| Chemical Nature | Benzyloxycarbonyl | tert-Butoxycarbonyl |
| Stability | Stable to acidic and basic conditions (with some exceptions).[4] | Stable to bases, nucleophiles, and catalytic hydrogenation.[4] |
| Lability | Labile to catalytic hydrogenolysis and strong acids.[4] | Labile to strong acids.[4] |
| Primary Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5] | Acidolysis (e.g., TFA in DCM)[6] |
| Common Introduction Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |
Performance Comparison in the Context of 2-Cyano-D-Phenylalanine
Coupling Efficiency
The coupling of sterically hindered amino acids can be challenging, potentially leading to incomplete reactions and the formation of deletion sequences.[7] The ortho-cyano group on the phenyl ring of 2-Cyano-D-Phenylalanine may contribute to steric hindrance.
-
Boc-2-Cyano-D-Phenylalanine : The Boc group is known for its bulkiness, which can sometimes hinder coupling reactions.[] When combined with the steric hindrance from the 2-cyano-phenyl group, double coupling or the use of more potent coupling reagents like HATU or HBTU may be necessary to ensure complete reaction.[9]
-
Cbz-2-Cyano-D-Phenylalanine : The Cbz group is generally considered to be less sterically demanding than the Boc group. This might translate to slightly more favorable coupling kinetics for Cbz-2-Cyano-D-Phenylalanine compared to its Boc-protected counterpart, especially when coupling to a sterically hindered N-terminus on the growing peptide chain.
Racemization
Racemization of the chiral center is a significant concern during peptide synthesis, particularly during the activation and coupling steps.[10] The electron-withdrawing nature of the ortho-cyano group on the phenyl ring could potentially influence the propensity for racemization.
The primary mechanism for racemization during coupling involves the formation of an oxazolone intermediate.[11] The rate of this process is influenced by the choice of coupling reagents, additives (like HOBt or Oxyma), and the base used. For both Cbz- and Boc-protected 2-Cyano-D-Phenylalanine, the use of racemization-suppressing additives is highly recommended.[10] Given the similar electronic effects on the alpha-carbon, the intrinsic susceptibility to racemization is likely to be comparable for both protected forms. The choice of coupling conditions will be the more critical factor in controlling stereochemical purity.
Deprotection and Side Reactions
The deprotection step is where the most significant practical differences between the two compounds arise.
-
Boc-2-Cyano-D-Phenylalanine : Deprotection is achieved using strong acids like trifluoroacetic acid (TFA).[6] A potential side reaction during Boc deprotection is the alkylation of nucleophilic side chains by the liberated tert-butyl cation.[12] While the 2-cyano-phenylalanine side chain is not particularly nucleophilic, other residues in the peptide sequence (e.g., Trp, Met) could be susceptible. The use of scavengers in the cleavage cocktail is therefore advisable. The nitrile group is stable to acidic conditions.
-
Cbz-2-Cyano-D-Phenylalanine : The standard deprotection method is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[13] This method is generally mild and clean. However, it is incompatible with other functional groups that can be reduced, such as alkenes, alkynes, or certain sulfur-containing residues.[13] The nitrile group of 2-Cyano-D-Phenylalanine could potentially be reduced under certain hydrogenation conditions, leading to an aminomethyl group. This would be a significant and likely undesirable side reaction. Therefore, careful selection of the catalyst and reaction conditions is crucial. Alternative, non-reductive deprotection methods for the Cbz group, such as using strong acids (e.g., HBr in acetic acid) or Lewis acids, are available but can be harsh and may not be suitable for sensitive peptides.[14][15]
Experimental Protocols
The following are generalized, step-by-step methodologies for the use of Boc- and Cbz-2-Cyano-D-Phenylalanine in solid-phase peptide synthesis (SPPS).
Boc-SPPS Workflow for Boc-2-Cyano-D-Phenylalanine
This protocol outlines a typical cycle for the incorporation of Boc-2-Cyano-D-Phenylalanine into a peptide chain on a solid support.
-
Deprotection : The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of 50% TFA in dichloromethane (DCM) for approximately 30 minutes.[16]
-
Washes : The resin is thoroughly washed with DCM, isopropanol, and then DCM again to remove residual TFA and byproducts.
-
Neutralization : The resulting trifluoroacetate salt is neutralized with a 10% solution of diisopropylethylamine (DIEA) in DCM to liberate the free amine.
-
Coupling : Boc-2-Cyano-D-Phenylalanine is pre-activated with a coupling reagent (e.g., HBTU/HOBt in the presence of DIEA) in a suitable solvent like N,N-dimethylformamide (DMF) and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.
-
Monitoring : The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser (ninhydrin) test.[7] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling step is recommended.
-
Washes : The resin is washed with DMF and DCM to remove excess reagents and byproducts before proceeding to the next cycle.
Cbz-Based Peptide Synthesis Considerations
While less common in modern automated SPPS, Cbz-protected amino acids are still valuable, particularly in solution-phase synthesis and for the preparation of protected peptide fragments.
Deprotection of Cbz-2-Cyano-D-Phenylalanine
Method 1: Catalytic Hydrogenolysis (with caution)
-
Dissolution : Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition : Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).
-
Hydrogenation : Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. Careful monitoring is required to avoid over-reduction of the nitrile group.
-
Work-up : Upon completion, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.
Method 2: Acidic Cleavage
-
Reaction Setup : Dissolve the Cbz-protected peptide in a solution of HBr in acetic acid (e.g., 33%).
-
Reaction : Stir the mixture at room temperature for 1-2 hours.
-
Work-up : Precipitate the deprotected peptide by adding cold diethyl ether. The product is typically obtained as the HBr salt.
Visualization of Key Processes
Caption: Mechanisms of Boc and Cbz deprotection.
Caption: General Solid-Phase Peptide Synthesis (SPPS) Cycle.
Conclusion and Recommendations
The choice between Cbz-2-Cyano-D-Phenylalanine and Boc-2-Cyano-D-Phenylalanine is primarily dictated by the overall synthetic strategy, the presence of other sensitive functional groups in the peptide sequence, and the desired deprotection method.
-
Boc-2-Cyano-D-Phenylalanine is generally the preferred choice for modern solid-phase peptide synthesis (SPPS), especially in automated synthesizers. Its deprotection with TFA is a well-established and reliable method. However, researchers should be mindful of potential steric hindrance during coupling and employ appropriate strategies, such as double coupling or more powerful activating agents, to ensure high yields.
-
Cbz-2-Cyano-D-Phenylalanine can be a valuable alternative, particularly in solution-phase synthesis or when its potentially lower steric hindrance is advantageous. The primary concern is the deprotection step, where the standard catalytic hydrogenolysis conditions pose a risk of reducing the nitrile group. If this protecting group is chosen, careful optimization of the deprotection conditions or the use of alternative, non-reductive cleavage methods is essential.
Ultimately, the optimal choice will depend on a careful evaluation of the specific requirements of the target peptide and the synthetic route. This guide provides the foundational knowledge to assist researchers in making a well-informed decision.
References
- BenchChem. (n.d.). Role of BOC protecting group in phenylalanine derivatives.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.
- BenchChem. (n.d.). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Cbz Protection.
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
- BenchChem. (2025, December). Technical Support Center: D-Phenylalanine Coupling in SPPS.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- BenchChem. (n.d.). literature review of Boc vs. Cbz protecting groups.
- WordPress. (n.d.). BOC Deprotection.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research.
- Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Form
-
ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?. Retrieved from [Link]
- Selective Excitation of Cyanophenylalanine Fluorophores for Multi-Site Binding Studies. (2017, September 26).
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). PMC.
- 7.4 Racemization Assays. (n.d.).
- Epimerisation in Peptide Synthesis. (2023, December 8). MDPI.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Amide Neighbouring Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. (2025, October 17).
- Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. (2025, September 18). ChemRxiv.
Sources
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. mdpi.com [mdpi.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 15. tdcommons.org [tdcommons.org]
- 16. peptide.com [peptide.com]
Validation of enzyme inhibition by Cbz-2-Cyano-D-Phenylalanine derivatives
As a Senior Application Scientist navigating the complex landscape of enzyme inhibition and drug design, selecting the optimal building block or pharmacophore is a critical inflection point. The validation of enzyme inhibitors demands not only high-affinity binders but also structures that can withstand complex biological matrices without rapidly degrading.
In this comprehensive guide, we will analyze the validation and comparative utility of Cbz-2-Cyano-D-Phenylalanine derivatives. By deconstructing the structure-activity relationship (SAR) of this molecule and establishing a self-validating kinetic assay, we can objectively measure its performance against industry standard alternatives like Boc-L-phenylalanine and uncyanylated D-phenylalanine constructs.
Mechanistic Rationale: The Tri-Functional Advantage
Understanding why a compound behaves uniquely in an assay requires dissecting its molecular architecture. Cbz-2-Cyano-D-Phenylalanine relies on three synergistic structural features that elevate its utility in profiling serine and metalloproteases, such as the antibiotic target Diaminopimelate Desuccinylase (DapE)[1]:
-
The Cbz (Carboxybenzyl) Protecting Group: Unlike smaller aliphatic groups, the Cbz moiety provides substantial lipophilicity and a planar aromatic surface. Causality: This drives favorable thermodynamic insertion into hydrophobic S2/S3 sub-sites of protease active pockets, anchoring the inhibitor tightly before the catalytic step occurs[2].
-
D-Isomer Conformation: The integration of the unnatural D-enantiomer is a deliberate design choice to prevent rapid enzymatic cleavage. Causality: Endogenous proteases are stereospecific to L-amino acids. The D-isomer geometrically misaligns the scissile bond away from the enzyme's catalytic triad, drastically extending the inhibitor's biological half-life during in vitro and in vivo validation[3].
-
The Ortho-Cyano (-C≡N) Group: Positioned at the 2-carbon of the phenyl ring, the cyano group serves a dual purpose. Causality: Electronically, its strong electron-withdrawing nature (EWG) polarizes the ring, enhancing
stacking and hydrogen bonding with target residues[]. Analytically, the cyano group possesses a distinct infrared (IR) stretching frequency (~2220 cm⁻¹) residing in a "biologically silent" region, making it an orthogonal probe for label-free Raman or IR binding assays[5].
Comparative Inhibitory Profiling
To justify transitioning an assay workflow to a Cbz-2-Cyano-D-Phe derivative, we must compare its physiochemical and kinetic profile objectively against common alternatives used in early-stage drug development[6].
Table 1: Comparative Inhibitory Profile of Phenylalanine Derivatives
| Parameter | Cbz-2-Cyano-D-Phe | Boc-4-Cyano-L-Phe | Cbz-D-Phe |
| N-Terminal Protection | [Cbz] High lipophilicity; strong S2 binding | [Boc] Bulky, lower lipophilicity | [Cbz] High lipophilicity; strong S2 binding |
| Chirality & Stability | D-isomer : Highly resistant to proteolytic clearance | L-isomer : Highly susceptible to rapid degradation | D-isomer : Highly resistant to proteolytic clearance |
| Electronic Modulator | Ortho-Cyano (Strong EWG, sterically restricted) | Para-Cyano (EWG, high flexibility) | None (Standard aromatic |
| Orthogonal Tracking | Yes (~2220 cm⁻¹ IR/Raman active) | Yes (~2220 cm⁻¹ IR/Raman active) | No |
| Binding Half-Life (t½) | Prolonged (Low target dissociation rate) | Short (Rapid hydrolysis) | Moderate |
Note: Data derived from generalized structure-activity extrapolations typically observed in functional screening against bacterial and mammalian protease targets.
Workflow Visualization: The Validation Pathway
The execution of a robust inhibition validation requires orthogonal monitoring to confirm that target suppression is a result of specific active-site engagement rather than assay artifacts.
Mechanistic validation workflow for Cbz-2-Cyano-D-Phe enzyme inhibition and kinetic tracking.
Self-Validating Experimental Protocol: IC₅₀ Determination
Trust in data relies entirely on the rigor of the experimental architecture. The following protocol outlines a self-validating, FRET-based kinetic workflow for characterizing the IC₅₀ of Cbz-2-Cyano-D-Phe derivatives. Each step incorporates specific controls to verify data causality.
Phase I: Reagent Formulation & Baseline Stabilization
-
Step: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.01% (v/v) Triton X-100.
-
Causality: The inclusion of Triton X-100 is non-negotiable. Highly lipophilic compounds like Cbz-protected amino acids can form colloidal aggregates in aqueous media, acting as promiscuous inhibitors by non-specifically precipitating the enzyme[2]. The detergent ensures the inhibitor remains monomeric, validating that any observed inhibition is strictly due to active-site binding.
Phase II: Inhibitor Titration & Equilibrium Pre-Incubation
-
Step: Generate a 10-point dose-response dilution of the Cbz-2-Cyano-D-Phe derivative in DMSO (final assay DMSO concentration ≤ 1%). Add the inhibitor to the enzyme and pre-incubate at 37°C for 30 minutes prior to substrate addition.
-
Causality: D-isomer derivatives often display "slow-binding" kinetics due to the necessary conformational rearrangements within the enzyme's binding cleft[7]. Failing to allow the system to reach thermodynamic equilibrium artificially inflates the apparent IC₅₀, leading to false negatives in potency ranking.
Phase III: Substrate Initiation & Initial Velocity ( ) Capture
-
Step: Inject the corresponding FRET substrate and immediately record fluorescence (e.g., Ex 340 nm / Em 460 nm) at 30-second intervals for 15 minutes.
-
Causality: Relying on a single end-point measurement cannot distinguish between true inhibition and substrate depletion. By plotting the linear regression of the first 10% of the reaction (the initial velocity,
), researchers ensure Michaelis-Menten assumptions hold true, validating the kinetic integrity of the read.
Phase IV: Self-Validation via Z'-Factor Analysis
-
Step: Calculate the Z'-factor for the assay plate using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| (where pos is the uninhibited enzyme control, and neg is the no-enzyme blank).
-
Causality: An assay must prove its own reliability. A computed Z'-factor > 0.5 mathematically guarantees that the signal window between full enzyme activity and total baseline noise is sufficiently wide, meaning the calculated IC₅₀ values for the Cbz-2-Cyano-D-Phe derivative are statistically resilient and highly reproducible.
References
-
Title: Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics Source: National Institutes of Health (NIH - PMC) URL: [Link]
Sources
- 1. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US9334305B2 - Synthetic peptide amides and dimers thereof - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Cbz-4-Methyl-D-Phenylalanine | Benchchem [benchchem.com]
- 7. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Target Specificity in Peptide Therapeutics: Overcoming Cross-Reactivity in Cbz-2-Cyano-D-Phenylalanine Antibodies
The development of advanced peptide therapeutics frequently relies on the incorporation of non-natural amino acids (nnAAs) to enhance proteolytic stability, increase binding affinity, and extend circulating half-life[1]. Cbz-2-Cyano-D-Phenylalanine is a highly specialized modified amino acid, combining the lipophilic Carboxybenzyl (Cbz) protecting group with an ortho-cyano-substituted, D-stereoisomer of phenylalanine.
Developing robust pharmacokinetic (PK) and pharmacodynamic (PD) assays for these modified peptides demands highly specific detection reagents. A primary analytical hurdle is the unexpected cross-reactivity of antibodies against structurally analogous but functionally distinct biomolecules[2]. This guide objectively compares the performance of a targeted monoclonal antibody (TargetmAb-X1) against alternative generic antibodies, providing the necessary mechanistic insights and a self-validating experimental workflow to empirically quantify cross-reactivity.
The Mechanistic Causality of Cross-Reactivity
When immunizing an animal with a hapten like Cbz-2-Cyano-D-Phenylalanine, the host's immune system evaluates the molecule in fragments. Because antibodies are unique recognition molecules that bind to a limited number of amino acids or structural regions, cross-reactivity occurs when an antibody raised against one specific antigen encounters an alternative antigen sharing those same localized features[3][4].
For Cbz-2-Cyano-D-Phenylalanine, three primary mechanistic traps cause cross-reactivity:
-
The Immunodominance of Cbz: The Carboxybenzyl group is large, aromatic, and heavily immunogenic. Without stringent negative selection, isolated clones will act as broad "anti-Cbz" antibodies, recognizing the Cbz moiety irrespective of the attached peptide sequence.
-
Chiral Blindness: The antibody binding pocket may accommodate the side chain (the cyano-phenyl ring) but fail to establish rigid steric constraints around the alpha-carbon. This leads to false-positive cross-reactivity with endogenous or synthetic L-phenylalanine derivatives.
-
Cyano-Substituent Resolution: Cross-reactivity declines rapidly and nonlinearly with structural substitutions in the target epitope[5]. An antibody must rely on the precise spatial geometry of the tiny ortho-cyano group to reject des-cyano structural analogs (e.g., standard Cbz-D-Phe).
To overcome these biological tendencies, our screening methodology utilizes strict counter-screening against structural "decoys."
Workflow for selecting stereospecific, non-cross-reactive mAbs against non-natural haptens.
Data Presentation: Comparative Specificity Profiling
To demonstrate performance, TargetmAb-X1 was benchmarked against a standard polyclonal antiserum, a commercial Anti-Cbz monoclonal, and a commercial Anti-D-Phe monoclonal. Values are reported as % Cross-Reactivity , derived from the IC50 ratio of the target antigen over the competitor molecule.
| Antibody Source | Target Antigen (Cbz-2-CN-D-Phe) | Competitor: Cbz-D-Phe | Competitor: Cbz-2-CN-L-Phe | Competitor: Cbz-Ala | Competitor: 2-CN-D-Phe |
| TargetmAb-X1 (Targeted mAb) | 100% | < 0.1% | < 0.1% | < 0.1% | 0.8% |
| Polyclonal Serum (Generic) | 100% | 45.2% | 60.1% | 85.4% | 12.3% |
| Anti-Cbz mAb (Commercial) | 100% | 100.0% | 100.0% | 100.0% | < 0.1% |
| Anti-D-Phe mAb (Commercial) | 100% | 95.5% | < 0.1% | < 0.1% | 88.2% |
Data Interpretation: TargetmAb-X1 shows negligible cross-reactivity (< 0.1%) to all Cbz-bearing analogs and L-enantiomers. The slight 0.8% cross-reactivity to the free 2-CN-D-Phe (missing the Cbz group) highlights that while the antibody recognizes the exact hapten structure, the bulk of its binding avidity is correctly distributed across the unique non-natural side chain and stereocenter. In contrast, the polyclonal serum is overwhelmed by the immunodominant Cbz group.
Experimental Protocol: Self-Validating Competitive ELISA
A Direct ELISA is prone to avidity artifacts when binding highly dense antigens on a solid surface. To establish true specificity, a Competitive ELISA is utilized. By forcing the antibody to bind free competitors in solution before interacting with the plate, we calculate true equilibrium affinities. This self-validating system internally proves specificity bounds by requiring both an uninhibited maximum signal (0% competitor) and a fully inhibited baseline (100% native hapten).
Phase 1: Plate Preparation (Carrier Switch Strategy)
Causality Check: Immunizations utilize Keyhole Limpet Hemocyanin (KLH). We coat the plate with Bovine Serum Albumin (BSA) conjugates to exclusively measure hapten-specific binding, eliminating false-positive signals driven by anti-KLH antibodies.
-
Coat a 96-well high-binding microplate with 1 µg/mL of Cbz-2-Cyano-D-Phe-BSA in 1X PBS (100 µL/well) overnight at 4°C.
-
Wash 3 times with PBST (PBS + 0.05% Tween-20).
-
Block the plate with 5% non-fat dry milk in PBST for 2 hours at room temperature (RT) to eliminate non-specific background binding.
Phase 2: Thermodynamic Pre-Incubation
Causality Check: Pre-incubating the primary antibody with the free competitor in a separate uncoated plate allows the molecules to reach thermodynamic equilibrium in solution. Skipping this step artificially skews kinetics toward the highly concentrated plate-bound antigen.
-
In a separate non-binding plate, prepare serial dilutions (from
M to M) of free competitor peptides (e.g., Cbz-L-Phe, Cbz-Ala). -
Prepare a fixed concentration of the test antibody (e.g., TargetmAb-X1 at 0.5 µg/mL—a concentration previously determined to yield ~80% of the maximum binding signal).
-
Mix equal volumes of the antibody and the competitor dilutions. Incubate at RT for 1 hour.
Phase 3: Assay & Calculation
-
Transfer 100 µL of the pre-incubated mixtures into the coated/blocked ELISA plate. Incubate for 1 hour at RT.
-
Wash 5 times with PBST to aggressively remove unbound complexes.
-
Add 100 µL of an HRP-conjugated secondary antibody (1:5000) for 1 hour.
-
Wash 5 times, add TMB substrate, and arrest the reaction with 1M
after 15 minutes. Read absorbance at 450 nm. -
Data Analysis: Plot the data using a 4-Parameter Logistic (4PL) regression. Determine the IC50 (the concentration of competitor that reduces the maximum signal by 50%).
-
Calculate % Cross-Reactivity:
References
Sources
- 1. Non-Natural and Photo-Reactive Amino Acids as Biochemical Probes of Immune Function | PLOS One [journals.plos.org]
- 2. Specificity of antibodies: unexpected cross-reactivity of antibodies directed against the excitatory amino acid transporter 3 (EAAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. mdpi.com [mdpi.com]
- 5. Antibody Cross-Reactivity in Auto-Immune Diseases | MDPI [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Cbz-2-Cyano-D-Phenylalanine
As a Senior Application Scientist overseeing peptide synthesis and unnatural amino acid handling, I treat Cbz-2-Cyano-D-Phenylalanine with the rigorous respect required for chemically modified, biologically active building blocks. While the Carboxybenzyl (Cbz) protecting group stabilizes the amine for solid-phase peptide synthesis (SPPS), the presence of the electron-withdrawing cyano (-CN) group on the phenyl ring introduces specific reactivity and hazard profiles that mandate precise handling, personal protective equipment (PPE), and disposal protocols.
The following guide establishes a self-validating safety architecture for researchers and drug development professionals. It transcends basic compliance, explaining the mechanistic causality behind each safety requirement so your laboratory can operate with absolute confidence.
Part 1: Chemical Hazard Profile & Mechanistic Causality
Before donning PPE, one must understand the physical and chemical behavior of the compound. As a crystalline, hydrophobic unnatural amino acid, Cbz-2-Cyano-D-Phenylalanine poses distinct logistical challenges:
-
Aerosolization and Particulate Inhalation: Like many protected amino acids, this compound is typically supplied as a fine, lyophilized, or milled white powder. It is highly susceptible to electrostatic charging, meaning the powder can "jump" from spatulas, creating an invisible aerosol dust hazard[1]. Inhalation is the primary vector for systemic exposure, which can lead to severe respiratory tract irritation[2][3].
-
Ocular and Dermal Irritation: The compound is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319)[1][4]. The lipophilic nature of the Cbz group allows the dust to adhere to and potentially penetrate lipid-rich dermal layers if dissolved in residual skin sweat or sebum.
-
Thermal Decomposition: In the event of extreme heat or accidental combustion, the molecule will decompose to release highly toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[2][4].
Quantitative Hazard Summary Table
| Hazard Class | GHS Classification | Physiological Impact | Prevention Strategy |
| Inhalation | Harmful (H332) | Respiratory mucosal irritation | Handling exclusively in negative pressure zones[1]. |
| Dermal | Irritant (H315) | Erythema, localized dermatitis | Barrier isolation (Nitrile/Neoprene)[1]. |
| Ocular | Serious Irritant (H319) | Corneal abrasion, conjunctivitis | Sealed ocular barriers[1]. |
| Ingestion | Harmful (H302) | Gastrointestinal toxicity | Strict laboratory hygiene; zero oral contact[1]. |
Part 2: Mandatory Personal Protective Equipment (PPE) Matrix
The selection of PPE for handling Cbz-2-Cyano-D-Phenylalanine is dictated by its physical state (dry powder) and the solvents typically used downstream (e.g., DMF, DCM, or NMP).
| Protection Zone | Prescribed Equipment | Material Specification | Mechanistic Rationale |
| Hand Protection | Disposable Gloves | Nitrile, minimum 4 mil thickness | Nitrile provides an excellent barrier against dry organic particulates. Furthermore, it resists penetration from accidental exposure to coupling solvents (like DMF) much better than latex, preventing the dissolved compound from being carried across the skin barrier[1]. |
| Eye Protection | Chemical Safety Goggles | ANSI Z87.1 compliant, indirect venting | Standard safety glasses are insufficient. Indirectly vented goggles are required to prevent airborne crystalline dust from entering the eye from the top or sides during weighing[2]. |
| Respiratory | Engineering Controls / Mask | Chemical Fume Hood (Face velocity: 80-120 fpm) | The compound must never be handled on an open bench. A fume hood actively captures static-repelled dust. If a hood is unavailable, an N95 or P100 particulate respirator is strictly required[1][2]. |
| Body Protection | Laboratory Coat | Fire-resistant (FR) poly-cotton blend | Prevents particulate accumulation on street clothing. The tight weave of the fabric traps micro-powders before they reach the skin[1]. |
Part 3: Operational Handling Methodology
To ensure absolute safety and reproducibility in your peptide coupling workflows, execute the following step-by-step handling procedure. This protocol is designed to mitigate the electrostatic aerosolization risk inherent to cyano-phenylalanine derivatives.
Step 1: Environmental Preparation
-
Verify the chemical fume hood inward face velocity is operating between 0.4 and 0.6 m/s (80-120 fpm).
-
Clear the workspace of any strong oxidizing agents, as they are incompatible with this compound[2].
-
Place an anti-static ionizer bar or gun near the analytical balance inside the hood. Causality: Neutralizing the static charge of the environment prevents the fine powder from repelling itself and aerosolizing when the source bottle is opened.
Step 2: Equipment Setup
-
Utilize a grounded, anti-static micro-spatula (stainless steel or specialized conductive polymer). Avoid standard plastic spatulas, which generate localized triboelectric charges.
-
Place a pre-weighed, sealable glass vial onto the balance.
Step 3: Transfer and Weighing
-
Don all required PPE (Nitrile gloves, goggles, lab coat).
-
Open the Cbz-2-Cyano-D-Phenylalanine container exclusively inside the fume hood.
-
Slowly transfer the required mass. Do not drop the powder from a height; lower the spatula into the receiving vial to minimize dust generation[1][3].
Step 4: In-Hood Solvation (Crucial Safety Step)
-
Rather than transporting the dry powder across the lab to your peptide synthesizer, dissolve the measured compound directly inside the fume hood using your initial reaction solvent (e.g., Dimethylformamide or Dichloromethane).
-
Causality: Solvating the compound converts a high-risk airborne particulate hazard into a highly manageable, low-vapor-pressure liquid solution, virtually eliminating inhalation risks during transit.
Part 4: Spill Response and Decontamination
A localized spill of a biologically active amino acid derivative requires immediate, methodical containment to prevent cross-contamination of other experiments and personnel exposure.
Step-by-Step Spill Protocol:
-
Isolate: If spilled outside a fume hood, immediately evacuate personnel from the immediate vicinity to allow dust to settle.
-
Ventilate: Ensure ambient room ventilation is running at maximum capacity.
-
Wet-Sweep Method: Never dry-sweep organic powders[3]. Dry sweeping forces particulates into the air. Instead, lightly dampen a disposable absorbent pad with water or a mild solvent (like ethanol) and lay it over the spill to trap the dust.
-
Collection: Carefully wipe the material inward, fold the pad, and place it into a designated hazardous waste container[2].
-
Surface Decontamination: Wash the contaminated benchtop area thoroughly with soap and water[5].
Part 5: Waste Segregation and Disposal Plan
Because Cbz-2-Cyano-D-Phenylalanine contains a nitrile (-CN) moiety and synthetic protecting groups, it must not enter standard municipal water streams or regular biohazard bins.
-
Solid Waste: Empty vials, contaminated spatulas, and cleanup materials must be placed in a robust, sealable container labeled "Solid Hazardous Waste - Toxic Organics (Contains Cyano-Derivatives)"[1][2].
-
Liquid Waste: Reaction filtrates containing dissolved Cbz-2-Cyano-D-Phenylalanine (e.g., post-SPPS washes) must be routed to a designated halogenated or non-halogenated organic waste carboy, depending on the solvent used.
-
Disposal Mechanism: Hand over all containers to a certified environmental waste contractor for high-temperature incineration[2]. Incineration safely cleaves the aromatic ring and combusts the cyano group, preventing soil and groundwater contamination.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
